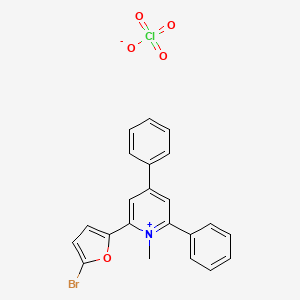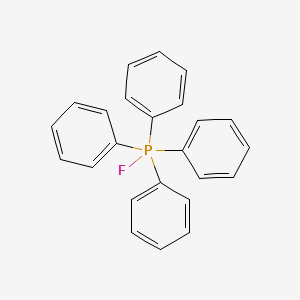
Fluoro(tetraphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro(tetraphenyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a fluorine atom and four phenyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(tetraphenyl)-lambda~5~-phosphane typically involves the reaction of tetraphenylphosphonium chloride with a fluorinating agent such as silver fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Ph4PCl+AgF→Ph4PF+AgCl
where Ph represents a phenyl group.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely to follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Fluoro(tetraphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium halides or alcohols under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Yield various substituted phosphines.
Oxidation Reactions: Produce phosphine oxides.
Reduction Reactions: Result in the formation of phosphines.
Aplicaciones Científicas De Investigación
Fluoro(tetraphenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a probe for studying biological processes.
Industry: Utilized in the development of advanced materials for electronics and photonics.
Mecanismo De Acción
The mechanism of action of fluoro(tetraphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with various metal ions. The fluorine atom and phenyl groups influence the electronic properties of the phosphorus atom, making it a versatile compound in catalysis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.
Comparación Con Compuestos Similares
Tetraphenylphosphonium Chloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Tetraphenylphosphine: Similar structure but without the fluorine atom, leading to different electronic properties.
Fluorotriphenylphosphine: Contains three phenyl groups and one fluorine atom, offering different steric and electronic characteristics.
Uniqueness: Fluoro(tetraphenyl)-lambda~5~-phosphane is unique due to the presence of both the fluorine atom and four phenyl groups, which confer distinctive reactivity and electronic properties. This makes it particularly valuable in applications requiring specific ligand characteristics and reactivity profiles.
Propiedades
Número CAS |
117968-12-4 |
|---|---|
Fórmula molecular |
C24H20FP |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
fluoro(tetraphenyl)-λ5-phosphane |
InChI |
InChI=1S/C24H20FP/c25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
WRMMXKURNSFFNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



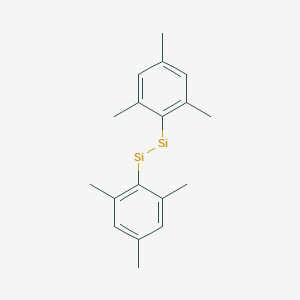
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)

![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
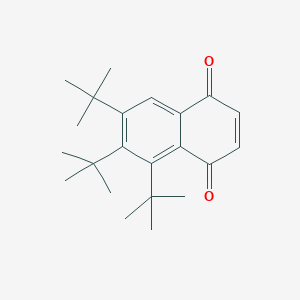
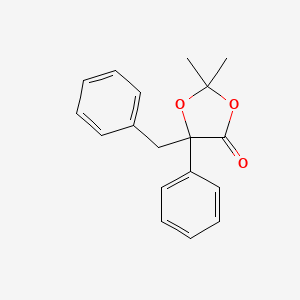
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)

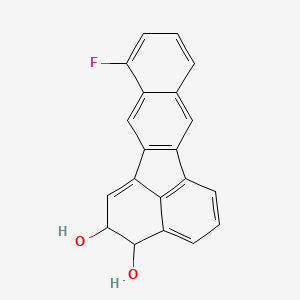
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
